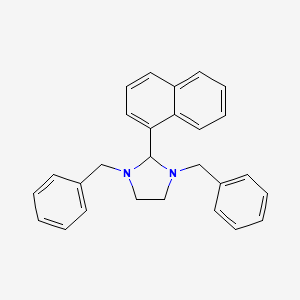

1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzyl-2-naphthalen-1-ylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2/c1-3-10-22(11-4-1)20-28-18-19-29(21-23-12-5-2-6-13-23)27(28)26-17-9-15-24-14-7-8-16-25(24)26/h1-17,27H,18-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOYLPULEBBQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1,3 Dibenzyl 2 Naphthalen 1 Yl Imidazolidine

Reactions at the N-Benzyl Moieties

Selective De-benzylation Strategies

One of the most common methods for N-debenzylation is catalytic hydrogenation. This typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction is generally clean and efficient. However, the presence of the naphthalene (B1677914) ring, which can also be reduced under certain hydrogenation conditions, necessitates careful optimization of the reaction parameters to achieve selectivity. The use of specific catalysts or additives can sometimes modulate the reactivity to favor the cleavage of the N-benzyl bond over the reduction of the aromatic system.

Acid-catalyzed de-benzylation is another potential route. Strong acids, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH), can facilitate the removal of benzyl (B1604629) groups, particularly from nitrogen atoms. For instance, heating N-benzylamides with p-TsOH in a suitable solvent like toluene (B28343) has been shown to be an effective deprotection method. ncku.edu.twresearchgate.net Acetic acid has also been found to facilitate the N-benzyl deprotection in certain heterocyclic systems during palladium-catalyzed hydrogenation. nih.gov

Oxidative de-benzylation offers an alternative under non-reducing conditions. Reagents such as potassium tert-butoxide in the presence of oxygen and dimethyl sulfoxide (B87167) (DMSO) have been successfully used for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.net This method is often compatible with a wide range of functional groups that might be sensitive to reductive or strongly acidic conditions.

A summary of potential de-benzylation strategies is presented in the table below.

| Reagent/Catalyst | Solvent | Conditions | Potential Outcome |

| Pd/C, H₂ | Ethanol/Methanol | Room temperature to mild heating | Selective mono- or di-de-benzylation |

| p-Toluenesulfonic acid | Toluene | Reflux | Acid-catalyzed removal of benzyl groups |

| KOtBu/DMSO, O₂ | DMSO/THF | Room temperature | Oxidative cleavage of N-benzyl bonds |

This table represents plausible conditions based on general methodologies and would require experimental verification for the specific substrate.

Functionalization of the Benzyl Moieties

Functionalization of the benzyl groups in 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine would likely involve electrophilic aromatic substitution reactions on the phenyl rings of the benzyl moieties. The benzyl groups, being electron-donating, would direct incoming electrophiles to the ortho and para positions.

Standard electrophilic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation could potentially be employed to introduce new functional groups onto the benzyl rings. For instance, reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to yield nitro-substituted derivatives. Similarly, halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce bromine or chlorine atoms.

The choice of reaction conditions would be critical to ensure that the reaction occurs on the benzyl rings rather than the more electron-rich naphthalene ring or the imidazolidine (B613845) core. The imidazolidine ring itself might be sensitive to strongly acidic or oxidizing conditions, which could lead to undesired side reactions or decomposition. Therefore, milder reaction conditions would be preferable.

Below is a table outlining potential functionalization reactions for the benzyl groups.

| Reaction Type | Reagent(s) | Expected Functional Group |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | NBS or NCS | -Br or -Cl |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | -C(O)R |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | -R |

This table represents plausible reactions based on general principles of aromatic chemistry and would require experimental validation for the specific substrate.

Mechanistic Investigations of Reactions Involving 1,3 Dibenzyl 2 Naphthalen 1 Yl Imidazolidine

Elucidation of Reaction Mechanisms in Synthesis

The formation of 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine is presumed to follow the general pathway for the synthesis of 2-substituted imidazolidines. This involves the reaction of a 1,2-diamine, in this case, N,N'-dibenzylethylenediamine, with an aldehyde, 1-naphthaldehyde (B104281).

Acid catalysts are commonly employed to facilitate the condensation reaction that forms the imidazolidine (B613845) ring. The catalyst's primary role is to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine groups of the diamine. The protonation of the aldehyde's carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

For the synthesis of the title compound, a plausible catalytic cycle would involve:

Protonation of 1-naphthaldehyde by an acid catalyst.

Nucleophilic attack of one of the nitrogen atoms of N,N'-dibenzylethylenediamine on the activated carbonyl carbon.

Proton transfer steps to form a hemiaminal intermediate.

Subsequent intramolecular cyclization via the attack of the second nitrogen atom.

Dehydration to yield the final imidazolidine product.

However, specific studies detailing the efficiency of different catalysts (e.g., Brønsted vs. Lewis acids) or the precise catalytic mechanism for the formation of this compound are not available.

The reaction is expected to proceed through several key intermediates. Following the initial nucleophilic attack, a hemiaminal species is formed. This is followed by the formation of an iminium ion upon dehydration, which then undergoes intramolecular cyclization.

A general representation of the intermediates is as follows:

Hemiaminal: Formed after the initial attack of the diamine on the aldehyde.

Iminium Ion: Generated after the loss of a water molecule from the protonated hemiaminal.

Cyclic Aminal: The final imidazolidine ring system.

Computational and experimental studies to characterize the specific transition states and isolate or detect the intermediates in the synthesis of this compound have not been reported.

Stereochemical Control and Origins of Selectivity

The stereochemical outcome of the imidazolidine formation is a critical aspect, particularly when chiral diamines or aldehydes are used, or when substituents on the imidazolidine ring create stereocenters.

The formation of this compound from achiral precursors N,N'-dibenzylethylenediamine and 1-naphthaldehyde would result in an achiral product, unless the ethylenediamine (B42938) backbone is substituted to create stereocenters. If a chiral diamine were used, the formation of diastereomers would be possible. The facial selectivity of the nucleophilic attack on the aldehyde and the subsequent cyclization would determine the diastereomeric ratio.

While general methods for achieving high diastereoselectivity and enantioselectivity in imidazolidine synthesis have been developed, often using chiral catalysts or auxiliaries, specific studies applying these methods to the synthesis of this compound are absent from the literature.

The steric bulk of the substituents on the nitrogen atoms (benzyl groups) and at the 2-position (naphthalen-1-yl group) would be expected to play a significant role in the conformation of the five-membered imidazolidine ring and could influence the stereochemical outcome if chiral centers were present. The bulky naphthalen-1-yl group would likely favor a pseudo-equatorial position to minimize steric strain. The electronic properties of the naphthalenyl group could also influence the reaction rate and the stability of intermediates, but specific studies quantifying these effects for the title compound are not available.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for understanding the reaction mechanism, optimizing reaction conditions, and determining the rate-determining step. Such studies for the formation of this compound have not been reported. A kinetic analysis would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., different catalyst concentrations, temperatures, and reactant ratios). This would allow for the determination of the reaction order, rate constants, and activation parameters, providing deeper insight into the reaction mechanism. In the absence of such data, any discussion on the reaction kinetics of this specific compound would be purely speculative.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Elucidating Complex Structures

Advanced NMR Spectroscopy (COSY, HMBC, HSQC, NOESY) for Stereochemical Assignment and Conformational Analysis

No published 1D or 2D Nuclear Magnetic Resonance (NMR) data for 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine could be located. Advanced NMR studies, which are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining through-bond and through-space correlations, have not been reported for this compound.

For the general class of 1,2,3-trisubstituted imidazolidines, NMR studies indicate a preference for a "transoid" orientation of the substituents on the N1, N3, and C2 atoms to minimize steric hindrance. clockss.org It is hypothesized that the title compound would adopt a similar conformation. In such a conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the spatial relationships between the protons of the imidazolidine (B613845) ring and the benzyl (B1604629) and naphthyl substituents. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) would be essential for assigning the carbon signals of the naphthyl and benzyl groups based on their correlation to specific protons.

Vibrational Spectroscopy for Probing Molecular Dynamics

There is no available literature containing Fourier-transform infrared (FTIR) or Raman spectroscopy data for this compound. These techniques are vital for identifying characteristic vibrational modes of the functional groups within the molecule, such as the C-H stretches of the aromatic and aliphatic portions and the C-N stretches of the imidazolidine ring. Such data, particularly when combined with computational modeling, can provide insight into the molecule's conformational flexibility and dynamics.

Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Preferences

A crystal structure for this compound has not been deposited in crystallographic databases, and no studies detailing its single-crystal X-ray diffraction analysis have been published. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of stereocenters.

Studies on analogous compounds, such as 1,3-dibenzyl-imidazolidine-2-thione, have revealed that the five-membered imidazolidine ring typically adopts a twisted, or half-chair, conformation. nih.govnih.gov It is plausible that the title compound would exhibit a similar non-planar ring structure in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Without a determined crystal structure, an analysis of the intermolecular interactions and crystal packing of this compound is not possible. Such an analysis would typically detail non-covalent interactions like van der Waals forces, C-H···π interactions, and potential π-π stacking between the aromatic benzyl and naphthyl rings, which govern how the molecules arrange themselves in a crystal lattice. For instance, in the crystal structure of 1,3-dibenzyl-imidazolidine-2-thione, molecules are linked by slipped π-π interactions between the benzyl rings. nih.govnih.gov

Chiroptical Properties and Circular Dichroism Spectroscopy

No data from circular dichroism (CD) spectroscopy or other chiroptical analyses for this compound are available in the literature. The carbon at the C2 position of the imidazolidine ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. CD spectroscopy would be the primary method to investigate the chiroptical properties of the separated enantiomers, providing information on how they interact with circularly polarized light, which is related to their absolute configuration.

Applications in Asymmetric Catalysis and Organic Synthesis

1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine as a Chiral Ligand

The nitrogen atoms within the imidazolidine (B613845) ring of this compound serve as effective coordination sites for transition metals. The formation of a stable five-membered chelate ring with a metal center, combined with the steric influence of the benzyl (B1604629) and naphthyl groups, creates a well-defined chiral pocket. This chiral environment around the metal's active site is crucial for discriminating between enantiotopic faces of a prochiral substrate, thereby enabling asymmetric catalysis.

The synthesis of metal complexes involving imidazolidine-based ligands is a well-established strategy in coordination chemistry. beilstein-archives.orgnih.gov Typically, these complexes are prepared by reacting the chiral ligand with a suitable metal salt in an appropriate solvent. ekb.egorientjchem.org For instance, the preparation of copper(II) complexes, which have shown significant efficacy in asymmetric catalysis, often involves mixing the imidazolidine derivative with a copper salt like copper(II) chloride. beilstein-archives.orgbeilstein-journals.org Similarly, palladium(II) complexes can be synthesized by reacting the ligand with a palladium precursor. nih.gov

While specific synthesis protocols for metal complexes of this compound are not extensively detailed, the general methodology would involve the coordination of the two nitrogen atoms of the imidazolidine ring to the metal center. beilstein-archives.orgnih.gov The specific pairing of the chiral ligand and the metal ion is essential for the catalytic characteristics and effectiveness of the resulting complex in asymmetric synthesis. beilstein-archives.orgbeilstein-journals.org

Metal complexes featuring chiral imidazolidine derivatives have been successfully employed as catalysts in several key carbon-carbon bond-forming reactions. The performance of these catalysts is typically evaluated by the chemical yield and, more importantly, the enantiomeric excess (ee) of the product.

Henry (Nitroaldol) Reactions: The asymmetric Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for synthesizing valuable β-nitro alcohols. Copper(II) complexes of structurally related chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands have been shown to be highly efficient catalysts for this transformation. beilstein-archives.orgbeilstein-journals.orgnih.gov These catalysts have been used in the synthesis of chiral intermediates for drugs such as rivaroxaban (B1684504) and linezolid. nih.govbeilstein-journals.org For example, copper(II) complexes of certain imidazolidin-4-one (B167674) derivatives have afforded nitroaldol products with enantioselectivities up to 97% ee. beilstein-journals.org The stereochemical outcome of these reactions is often dependent on the specific configuration of the chiral ligand used. beilstein-journals.org

| Entry | Aldehyde | Catalyst (Ligand) | Yield (%) | ee (%) | Major Enantiomer |

| 1 | Benzaldehyde | Cu(II)-Ligand IIIa (cis) | 98 | 97 | S |

| 2 | 4-Chlorobenzaldehyde | Cu(II)-Ligand IIIa (cis) | 97 | 96 | S |

| 3 | 2-Naphthaldehyde | Cu(II)-Ligand IIIa (cis) | 98 | 95 | S |

| 4 | Benzaldehyde | Cu(II)-Ligand IIIb (trans) | 98 | 96 | R |

| 5 | 4-Chlorobenzaldehyde | Cu(II)-Ligand IIIb (trans) | 96 | 94 | R |

| 6 | 2-Naphthaldehyde | Cu(II)-Ligand IIIb (trans) | 98 | 93 | R |

| Data derived from studies on structurally similar copper(II) complexes of 2-(pyridin-2-yl)imidazolidin-4-one derivatives in the asymmetric Henry reaction with nitromethane. beilstein-journals.org |

Aldol (B89426) Reactions: The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. nih.govscielo.org.mxorientjchem.org Chiral ligands analogous to the imidazolidine framework have also been tested in this context. For instance, a "proline-type" ligand, structurally related to imidazolidin-4-ones, has been used in asymmetric aldol reactions, yielding products with enantioselectivities of up to 91% ee under optimized conditions. beilstein-journals.org This suggests that metal complexes of this compound could also be effective catalysts for this class of reactions.

Alkylations: Catalytic asymmetric alkylations represent another area where these chiral ligands could be applied. nih.gov For example, palladium-catalyzed asymmetric allylic alkylation (AAA) of 2-acylimidazole-derived enol carbonates has been shown to produce a broad range of highly enantioenriched products. nih.gov While different in structure, the underlying principle of using a chiral ligand to control the stereochemistry of C-C bond formation is the same. The bulky nature of the this compound ligand could provide the necessary steric hindrance to achieve high enantioselectivity in such transformations.

The enantioselectivity and catalytic activity of metal complexes are intrinsically linked to the structure of the chiral ligand. For imidazolidine-based ligands, several factors are critical:

Stereochemistry: The relative configuration of substituents on the imidazolidine ring is paramount. Studies on related systems have shown that cis- and trans-configured ligands can lead to the formation of opposite enantiomers of the product in Henry reactions, demonstrating a clear and predictable catalyst-control mechanism. beilstein-journals.org

Steric Hindrance: The size and orientation of the substituents on the nitrogen and carbon atoms of the imidazolidine ring create a specific chiral pocket around the metal center. The large benzyl groups on the nitrogen atoms and the bulky naphthyl group at the C2 position of this compound are expected to create a highly constrained and sterically demanding environment. This can effectively shield one face of the coordinated substrate, leading to high facial selectivity and, consequently, high enantiomeric excess in the product.

Electronic Properties: The electronic nature of the substituents can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity.

The combination of these structural elements in this compound makes it a promising scaffold for developing highly selective chiral catalysts.

This compound as an Organocatalyst

Beyond its role as a ligand, the imidazolidine framework is a well-known privileged structure in organocatalysis, most notably in the form of MacMillan-type imidazolidinone catalysts. nih.gov These catalysts operate through the formation of transient enamine or iminium ion intermediates, a mode of activation that has revolutionized asymmetric synthesis.

This compound is a structural analogue of the precursors to second-generation MacMillan catalysts. nih.gov The catalytic cycle in iminium catalysis typically begins with the condensation of the secondary amine of the catalyst with an α,β-unsaturated aldehyde or ketone. In the case of the pre-formed imidazolidine, protonation by a Brønsted acid co-catalyst would lead to the formation of a chiral iminium ion. This iminium ion activation lowers the LUMO of the substrate, facilitating the stereoselective addition of a nucleophile.

Alternatively, in enamine catalysis, the reaction of the catalyst with a saturated aldehyde or ketone generates a chiral enamine. This enamine intermediate then acts as a nucleophile, reacting stereoselectively with an electrophile. The bulky naphthyl and benzyl groups of this compound would play a crucial role in shielding one face of the reactive intermediate, directing the approach of the reaction partner and ensuring high enantioselectivity. nih.gov

The utility of imidazolidinone-based organocatalysts in a wide array of asymmetric carbon-carbon bond-forming reactions is well-documented. nih.gov Given its structural similarity, this compound is a promising candidate for catalyzing similar transformations.

One key application is the enantioselective α-alkylation of aldehydes. This reaction has been achieved by merging photoredox catalysis with imidazolidinone organocatalysis, where the catalyst controls the stereochemistry of a radical addition via an intermediate enamine complex. nih.gov The presence of bulky aromatic substituents, such as the naphthyl group, has been noted to influence selectivity in these organocatalytic transformations. nih.gov Therefore, this compound could be a valuable tool for screening and optimizing various organocatalytic reactions that proceed through iminium-enamine mechanisms. nih.gov

Catalyst Design and Immobilization Strategies

The design of catalysts based on the this compound framework would likely revolve around its function as a precursor to a specific N-heterocyclic carbene (NHC). Deprotonation at the C2 position, facilitated by the naphthalene (B1677914) group, would yield a chiral NHC. The steric bulk of the naphthalen-1-yl and N-benzyl groups would play a crucial role in creating a defined chiral pocket around the active carbene carbon. This, in turn, could induce high levels of stereoselectivity in catalytic transformations.

Strategies for the immobilization of such catalysts are critical for their practical application in industrial processes, enabling easy separation and recycling. Potential immobilization strategies for a catalyst derived from this imidazolidine could include:

Polymer Support: Covalent attachment to a solid polymer support, such as polystyrene. This could be achieved by functionalizing one of the benzyl groups.

Inorganic Support: Grafting onto inorganic materials like silica (B1680970) or magnetic nanoparticles, offering high surface area and robust support.

Dendritic Scaffolds: Incorporation into the periphery of a dendrimer for a homogeneous yet recyclable catalytic system.

These strategies aim to retain the catalyst's activity and selectivity while simplifying its recovery from the reaction mixture, a key aspect of green and sustainable chemistry.

Role as a Synthetic Synthon and Building Block

Beyond its potential catalytic applications, the structural framework of this compound makes it a valuable synthon for the construction of more elaborate molecules.

Precursor for Complex Heterocyclic Structures

Imidazolidines are versatile precursors for a variety of heterocyclic compounds. The reactivity of the imidazolidine ring allows for its transformation into other important five- and six-membered heterocycles. For instance, ring-opening reactions followed by cyclization with different reagents could lead to the synthesis of novel piperazines, pyrazines, or other nitrogen-containing ring systems. The presence of the bulky naphthalene and benzyl substituents could be exploited to direct the stereochemical outcome of these transformations, providing access to complex, chirally-enriched heterocyclic libraries.

The general synthetic utility of imidazolidines as precursors is well-established. For example, related N,N'-dibenzyl-substituted diamines can be prepared through the reduction of di-Schiff bases, which are then cyclized to form the imidazolidine core. This foundational chemistry underscores the potential for this compound to serve as a starting point for diverse heterocyclic scaffolds.

Utility in the Construction of Carbon Scaffolds

The C2-naphthalen-1-yl bond in this compound can be a focal point for constructing intricate carbon skeletons. As a precursor to an NHC, it can catalyze reactions that form carbon-carbon bonds, such as the benzoin (B196080) condensation or Stetter reaction, thereby building up molecular complexity.

Furthermore, the imidazolidine itself can be viewed as a protected form of an aldehyde (naphthalene-1-carbaldehyde) and a diamine (N,N'-dibenzylethylenediamine). This latent functionality can be unmasked under specific chemical conditions, allowing for its participation in reactions where the direct use of the aldehyde or diamine might be problematic. This "umpolung" or reversal of polarity approach is a powerful strategy in organic synthesis for the construction of challenging carbon frameworks.

While the specific applications of this compound are yet to be fully explored and documented, its structural attributes strongly suggest a promising future in catalyst development and as a versatile building block in synthetic organic chemistry. Further research into this enigmatic molecule is warranted to unlock its full potential.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its orbitals and how they might participate in chemical reactions.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity.

For 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, with some contribution from the nitrogen atoms of the imidazolidine (B613845) ring. The LUMO, conversely, is likely to be distributed across the benzyl (B1604629) and naphthyl aromatic systems. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -1.23 |

Note: The data presented in this table are hypothetical and for illustrative purposes, representing typical values obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory.

Transition state modeling allows for the exploration of reaction mechanisms and the determination of activation energies. By locating the transition state structure for a proposed reaction involving this compound, for instance, in a catalytic cycle, the feasibility of the reaction pathway can be assessed. These calculations are computationally intensive but provide invaluable information on reaction kinetics. For example, in a proton abstraction reaction, transition state modeling could pinpoint the most likely site of deprotonation and the energy barrier associated with this process.

Molecular Dynamics and Conformational Analysis

Molecules are not static entities; they are in constant motion, and their shape can significantly influence their properties and reactivity. Molecular dynamics simulations and conformational analysis provide a window into the dynamic behavior of this compound.

The imidazolidine ring in this compound is not planar and can adopt various conformations, often described as envelope or twist forms. The orientation of the bulky benzyl and naphthalen-1-yl substituents will be a critical factor in determining the most stable conformers. In the gas phase, intramolecular forces will dominate, while in solution, interactions with the solvent will also play a significant role. Computational methods can predict the relative energies of different conformers, identifying the most populated states. It is plausible that the imidazolidine ring adopts a slightly distorted envelope conformation.

The flexibility of the benzyl and naphthyl groups, along with the puckering of the imidazolidine ring, means that the molecule can adopt a range of shapes. This conformational flexibility can be crucial for its function, particularly if it acts as a ligand in a catalytic system. The ability to adopt a specific conformation might be necessary for binding to a metal center or interacting with a substrate. Molecular dynamics simulations can map out the conformational landscape and identify the most accessible conformations, which are likely to be the most relevant for its reactivity.

Docking Studies and Ligand-Substrate Interactions (in chemical/catalytic context, not biological drug target)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a chemical or catalytic context, this can be used to understand how this compound, acting as a ligand, might interact with a metal catalyst or how a substrate might bind within the catalytic pocket formed by the ligand-metal complex. These studies can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the ligand-substrate complex and influence the course of a reaction.

Table 2: Illustrative Docking Scores for the Interaction of a Hypothetical Substrate with a Catalyst Bearing the this compound Ligand

| Substrate | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Styrene | -6.2 | π-stacking with naphthalene |

Note: The data in this table are hypothetical and intended to illustrate the type of results obtained from molecular docking studies.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Access Diverse Derivatives

The synthesis of the core 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine structure is the gateway to a library of derivatives with potentially tunable properties. Future research could focus on optimizing existing synthetic methodologies and developing novel routes to enhance yield, purity, and accessibility. A plausible approach involves the condensation of N,N'-dibenzyl-1,2-diaminoethane with 1-naphthaldehyde (B104281).

Further exploration could involve the development of one-pot, multi-component reactions to construct the imidazolidine (B613845) ring with various substituents. Inspired by zinc-catalyzed annulation reactions that have been successful for other imidazolidines, a similar strategy could be adapted for this specific scaffold. mdpi.comacs.org The development of enantioselective synthetic routes would also be a significant advancement, opening the door to applications in asymmetric catalysis.

The following table outlines potential synthetic strategies that could be explored for the preparation of this compound and its derivatives.

| Synthetic Strategy | Key Reactants | Potential Advantages | Key Research Focus |

| Reductive Amination | N,N'-dibenzyl-1,2-diaminoethane, 1-naphthaldehyde, Reducing agent (e.g., NaBH(OAc)₃) | High yields, readily available starting materials | Optimization of reaction conditions, exploration of different reducing agents |

| Cyclocondensation with Aldehyde Equivalents | N,N'-dibenzyl-1,2-diaminoethane, 1-naphthaldehyde dimethyl acetal | Milder reaction conditions | Use of various Lewis or Brønsted acid catalysts |

| Asymmetric Synthesis | Chiral diamine precursors or chiral catalysts | Access to enantiomerically pure imidazolidines | Development of efficient chiral auxiliaries or catalysts |

Expanding the Scope of Catalytic Applications

Imidazolidine derivatives, particularly imidazolidinones, have been successfully employed as organocatalysts in a variety of organic transformations. The unique steric and electronic properties of this compound make it a promising candidate for catalytic applications. Future research should investigate its potential as a catalyst or ligand in reactions such as:

Asymmetric Aldol (B89426) and Michael Additions: The chiral environment that could be created around the imidazolidine core might allow for high stereoselectivity in these fundamental carbon-carbon bond-forming reactions.

Friedel-Crafts Alkylations: The bulky naphthalene (B1677914) group could influence the regioselectivity and enantioselectivity of Friedel-Crafts reactions.

Reduction of Imines and Ketones: As a ligand for transition metals, this imidazolidine could facilitate highly efficient and selective reductions.

A systematic study involving a range of substrates and reaction conditions would be necessary to elucidate the full catalytic potential of this compound and its derivatives.

Investigation of Hybrid Materials Incorporating the Imidazolidine Core

The incorporation of the this compound moiety into larger molecular architectures or materials could lead to novel functionalities. Research in this area could focus on:

Polymer-Supported Catalysts: Immobilizing the imidazolidine onto a polymer backbone could facilitate catalyst recovery and recycling, enhancing the sustainability of catalytic processes.

Metal-Organic Frameworks (MOFs): Using the imidazolidine as a building block for MOFs could result in materials with tailored porosity and catalytic activity.

Fluorescent Sensors: The naphthalene group is a well-known fluorophore. Incorporating the imidazolidine into systems designed for ion or molecule recognition could lead to the development of novel fluorescent sensors.

The synthesis and characterization of these hybrid materials would require a multidisciplinary approach, combining organic synthesis with materials science.

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. Advanced spectroscopic techniques can provide invaluable insights into the behavior of this compound in catalytic cycles. Future research should employ:

In Situ NMR Spectroscopy: High-pressure NMR tubes can be used to monitor reactions under real catalytic conditions, allowing for the detection of transient intermediates and the elucidation of reaction kinetics. wiley.com This can help to understand the molecular mechanism of reactions catalyzed by the imidazolidine. wiley.com

Operando Infrared and Raman Spectroscopy: These techniques can provide information about the vibrational modes of molecules and can be used to track changes in bonding during a reaction.

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize catalytic species in solution.

Conformational analysis of substituted imidazolidines has been successfully performed using 1H and 13C NMR spectroscopy, and similar studies on this compound would be highly informative. researchgate.netresearchgate.net

Computational Predictions for Rational Design of Enhanced Systems

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational studies could be employed to:

Predict Conformational Preferences: Density Functional Theory (DFT) calculations can be used to determine the most stable conformations of the imidazolidine and its derivatives, which is crucial for understanding its stereodirecting ability in catalysis.

Model Transition States: Calculating the energies of transition states for potential catalytic reactions can help to predict the feasibility and selectivity of these transformations.

Design Novel Catalysts: Computational screening of virtual libraries of imidazolidine derivatives can identify candidates with enhanced catalytic activity and selectivity for specific reactions.

DFT studies have been successfully applied to investigate the structural properties and reactivity of other heterocyclic compounds, demonstrating the potential of this approach for the rational design of new imidazolidine-based systems. nih.govnih.govmdpi.com

The following table summarizes the potential applications of computational methods in the study of this compound.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Conformational analysis, transition state modeling | Prediction of stable conformations, reaction pathways, and activation energies |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions in solution | Understanding of dynamic behavior and solvent effects |

| Virtual Screening | In silico design of new derivatives | Identification of promising candidates for synthesis and testing |

Q & A

Q. What are the optimized synthetic methodologies for 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine, and how do reaction conditions influence yield and purity?

A scalable synthesis involves cyclization using Hung’s base and granulated alkali, achieving 85–87% yield with high purity. Key steps include avoiding intermediate isolation and optimizing reagent stoichiometry to minimize side products. Reaction temperature (20–25°C) and solvent choice (e.g., dichloromethane) are critical for reproducibility .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) confirms the imidazolidine ring’s envelope conformation and positional disorder in substituents. Hydrogen bonding networks and torsion angles are analyzed to resolve stereochemical ambiguities .

Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral contradictions resolved?

NMR (¹H/¹³C) and IR spectroscopy identify functional groups, with cross-validation via COSY and HSQC experiments. For example, NH stretching at ~3300 cm⁻¹ in IR and splitting patterns in NMR distinguish between benzyl and naphthyl substituents. Discrepancies in peak assignments are resolved using 2D NMR and computational simulations .

Advanced Research Questions

Q. What structure-activity relationship (SAR) parameters govern its biological activity?

Hydrophobicity (log P), electronic effects (pKa), and steric bulk (log MV) are quantified to correlate with receptor binding. For instance, increased log P enhances membrane permeability, while bulky naphthyl groups reduce affinity for histamine H2-receptors. Comparative studies with analogs (e.g., 2-(3,4-dimethoxyphenyl) derivatives) highlight substituent-dependent activity .

Q. What therapeutic mechanisms are proposed for its role in inhibiting α-synuclein aggregation?

The compound disrupts amyloidogenic folding via π-π stacking with naphthyl groups, as shown in fluorescence quenching assays. Molecular docking reveals binding to α-synuclein’s NAC region, reducing β-sheet formation by 60% at 10 µM .

Q. How do computational studies predict its reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces. Molecular dynamics simulations (AMBER) model binding to dopamine receptors, showing a 2.3 Å hydrogen bond between the imidazolidine NH and Asp114 residue .

Q. What experimental strategies address contradictions in cytotoxicity data across cell lines?

Dose-response curves (IC₅₀) in leukemia cells (e.g., HL-60) show selectivity (IC₅₀ = 12 µM) but variability in solid tumors. Confounding factors like efflux pump activity (P-gp) are assessed via verapamil co-treatment. Apoptosis assays (Annexin V/PI) confirm caspase-3 activation as the primary mechanism .

Q. How does stereochemical disorder in the crystal lattice affect material properties?

Positional disorder of methyl groups (occupancy ratio 0.517:0.483) introduces lattice strain, reducing thermal stability (TGA shows decomposition at 180°C vs. 210°C for ordered analogs). This impacts solubility and polymorph screening .

Q. What strategies validate biological activity when conflicting in vitro and in vivo data arise?

Inconsistencies between chronotropic (pD₂ = 6.2) and hypotensive effects (ED₅₀ = 0.3 mg/kg) are resolved by pharmacokinetic profiling. Plasma protein binding (95%) and metabolic clearance (CYP3A4) explain reduced in vivo efficacy despite high in vitro potency .

Q. How is this compound utilized in asymmetric catalysis?

As a chiral ligand in NCN pincer complexes, it enables enantioselective C–C bond formation (up to 98% ee). Coordination studies (XAS) confirm Ru–N bond lengths (2.05 Å) and trans influence on catalytic turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.